molecular formula C22H21N3O7S B3463804 N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide CAS No. 5604-35-3

N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3463804
CAS RN: 5604-35-3
M. Wt: 471.5 g/mol
InChI Key: MSBNGXQZVLMJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as DNP-Glycine, is a chemical compound that has been extensively studied in scientific research. This compound is a useful tool for studying the function of proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide involves the cleavage of the peptide bond between the glycine and the DNP group. This reaction is catalyzed by proteases, which hydrolyze the peptide bond and release the DNP group. The release of the DNP group results in a color change, which can be used to measure the activity of the protease.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide in laboratory experiments is its high sensitivity. The release of the DNP group results in a color change that can be easily detected, even in small quantities. This makes this compound a useful tool for studying the activity of proteases in biological systems.
One limitation of using this compound is that it is not a natural substrate for proteases. This means that the activity of proteases measured using this compound may not accurately reflect their activity in vivo. Additionally, this compound is not suitable for studying the activity of all proteases, as some proteases may not hydrolyze the peptide bond between the glycine and the DNP group.

Future Directions

There are several future directions for research involving N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide. One area of research is the development of new protease inhibitors. By studying the reaction of proteases with this compound, researchers can identify potential inhibitors that may be useful in the treatment of diseases such as cancer and Alzheimer's.
Another area of research is the development of new protease assays. While this compound is a useful tool for studying the activity of proteases, it is not suitable for all proteases. Researchers are working to develop new assays that can be used to study the activity of a wider range of proteases.
Conclusion
In conclusion, this compound is a synthetic compound that is used extensively in scientific research as a tool for studying the function of proteins and enzymes. Its high sensitivity and ease of detection make it a useful tool for studying the activity of proteases in biological systems. While there are limitations to its use, this compound has opened up new avenues of research in the field of protease biology.

Scientific Research Applications

N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide has been used extensively in scientific research as a tool to study the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By studying the reaction of proteases with this compound, researchers can gain insight into the mechanism of action of these enzymes.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-31-17-12-13-18(20(14-17)32-2)23-22(26)15-24(16-8-4-3-5-9-16)33(29,30)21-11-7-6-10-19(21)25(27)28/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNGXQZVLMJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360586
Record name ZINC00870061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5604-35-3
Record name ZINC00870061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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